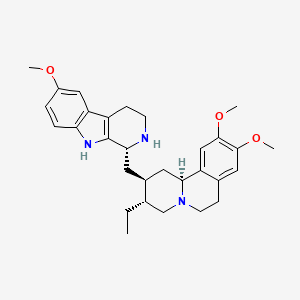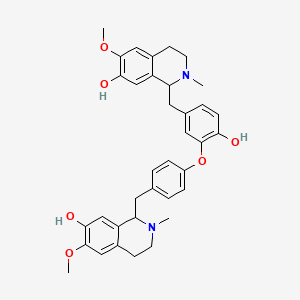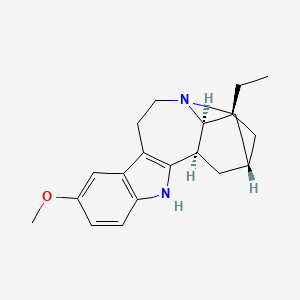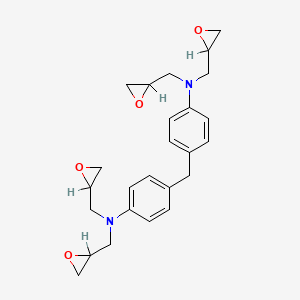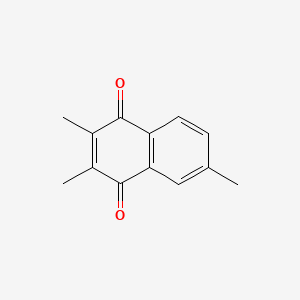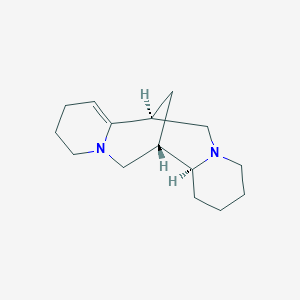
5,6-Didehydrosparteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-didehydrosparteine is a quinolizidine alkaloid obtained by formal dehydrogenation at the 5,6-position of sparteine. It is a metabolite of sparteine found in human urine and plasma. It has a role as a human xenobiotic metabolite. It is a quinolizidine alkaloid, a tertiary amino compound and an organic heterotetracyclic compound. It derives from a sparteine.
Scientific Research Applications
Metabolic Pathways and Enzyme Studies
5,6-Didehydrosparteine plays a significant role in metabolic pathways and enzyme studies. Ebner et al. (1991) conducted a study on the metabolism of (-)-sparteine, identifying 2,3- and 5,6-didehydrosparteine as metabolites. This research highlighted the importance of these compounds in understanding the metabolic processing of sparteine in the body, particularly through NMR spectroscopy (Ebner, Meese, Fischer, & Eichelbaum, 1991). Additionally, Ebner and Eichelbaum (1993) found that 5,6-didehydrosparteine is a competitive inhibitor of cytochrome P450 2D6 (CYP2D6), an enzyme involved in drug metabolism, indicating its potential relevance in drug interaction studies (Ebner & Eichelbaum, 1993).
Structural and Spectroscopic Analysis
The structure and properties of didehydrosparteine derivatives have been extensively studied using techniques like NMR and crystallography. For instance, Katrusiak et al. (1986) examined the molecular and crystal structure of didehydrosparteinium salts, contributing to a deeper understanding of the structural characteristics of these compounds (Katrusiak, Kałuski, Pietrzak, & Skolik, 1986).
Biomedical Research
In the field of biomedical research, the derivatives and analogs of didehydrosparteine have been investigated for their potential roles and mechanisms. Research by Nakamura et al. (1996) on 4,5-didehydro derivatives in human hepatoma cells suggested these compounds' relevance in apoptosis studies, providing insights into their potential therapeutic applications (Nakamura, Shidoji, Moriwaki, & Muto, 1996).
Pharmacogenetics and Genetic Polymorphisms
The impact of genetic polymorphisms on the metabolism of drugs, including those related to 5,6-didehydrosparteine, has been a topic of interest. Studies like that by Shioji et al. (2004) on matrix metalloproteinase-3 and its association with myocardial infarction demonstrate the importance of understanding how genetic variations can influence drug metabolism and disease risk, potentially involving compounds like didehydrosparteine (Shioji, Kokubo, Goto, Nonogi, & Iwai, 2004).
properties
CAS RN |
2130-67-8 |
|---|---|
Product Name |
5,6-Didehydrosparteine |
Molecular Formula |
C15H24N2 |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
(1S,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-2-ene |
InChI |
InChI=1S/C15H24N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h5,12-13,15H,1-4,6-11H2/t12-,13-,15-/m0/s1 |
InChI Key |
YIHBNZCJQJSZJP-YDHLFZDLSA-N |
Isomeric SMILES |
C1CCN2C[C@@H]3C[C@H]([C@@H]2C1)CN4C3=CCCC4 |
SMILES |
C1CCN2CC3CC(C2C1)CN4C3=CCCC4 |
Canonical SMILES |
C1CCN2CC3CC(C2C1)CN4C3=CCCC4 |
synonyms |
5,6-DDHSP 5,6-didehydrosparteine 5-dehydrosparteine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



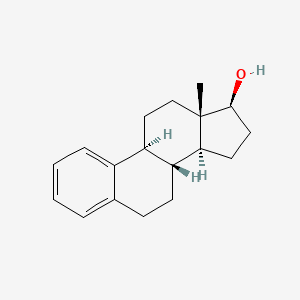
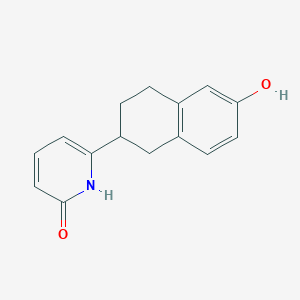
![[1,6-Dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-14-(2-methylbut-2-enoyloxy)-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate](/img/structure/B1199319.png)
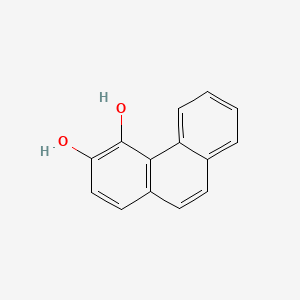
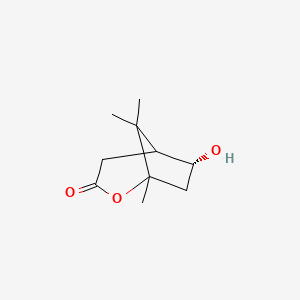
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1199325.png)
![(2S)-2-[5-[(2,4-dichlorophenyl)methylthio]-1,3,4-oxadiazol-2-yl]-1-pyrrolidinecarboxylic acid tert-butyl ester](/img/structure/B1199326.png)
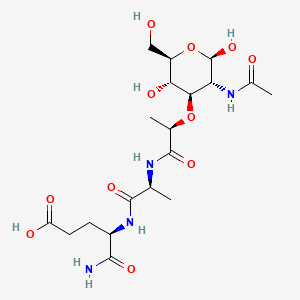
![(2R)-2-[(2S,3S,5S,6S)-2-hydroxy-6-[[(2R,3R,4R,6R,7R,9S)-2-[(2R,5S)-5-[(2R,5S)-5-[(2S,3S,5R,6S)-6-hydroxy-4-methoxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B1199328.png)
